Product packaging for H-Ala-Pro-Tyr-Ala-OH(Cat. No.:CAS No. 89045-46-5)

H-Ala-Pro-Tyr-Ala-OH

Cat. No.: B3295896
CAS No.: 89045-46-5
M. Wt: 420.5 g/mol
InChI Key: QGNVACHSSUTVGQ-APYUEPQZSA-N
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Description

Objectives of the Research on H-Ala-Pro-Tyr-Ala-OHThe primary objectives for researching H-Ala-Pro-Tyr-Ala-OH are to elucidate its specific biological activities, characterize its structural properties, and explore its potential applications. This includes:

Determining Biological Activity: Identifying any signaling, regulatory, or enzymatic roles the peptide may possess.

Elucidating Structure-Activity Relationships (SAR): Understanding how the sequence Ala-Pro-Tyr-Ala contributes to its specific functions and interactions.

Investigating Mechanistic Pathways: Exploring the biochemical mechanisms through which this compound exerts its effects at a molecular level.

Assessing Potential Applications: Evaluating its utility in areas such as biochemical research, pharmaceuticals, or other biotechnological fields based on its identified properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N4O6 B3295896 H-Ala-Pro-Tyr-Ala-OH CAS No. 89045-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O6/c1-11(21)19(28)24-9-3-4-16(24)18(27)23-15(17(26)22-12(2)20(29)30)10-13-5-7-14(25)8-6-13/h5-8,11-12,15-16,25H,3-4,9-10,21H2,1-2H3,(H,22,26)(H,23,27)(H,29,30)/t11-,12-,15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNVACHSSUTVGQ-APYUEPQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Conformational and Structural Dynamics of H Ala Pro Tyr Ala Oh

Conformational Landscape Elucidation of H-Ala-Pro-Tyr-Ala-OH

The three-dimensional structure of a peptide is not static but rather a dynamic ensemble of interconverting conformations. The elucidation of this conformational landscape is crucial for understanding its biological function. For this compound, this landscape is shaped by the interplay of steric constraints, electrostatic interactions, and the surrounding solvent environment.

Analysis of Preferred Backbone and Side-Chain Dihedral Angles

The conformation of a peptide backbone is defined by the torsional angles phi (φ) and psi (ψ) for each amino acid residue. proteopedia.org The allowed combinations of these angles are visualized in a Ramachandran plot, which reveals the sterically favored regions for different secondary structures. proteopedia.orgwikipedia.org The side-chain conformation is described by a series of chi (χ) angles. expasy.org

The presence of proline at the second position of this compound significantly restricts the backbone flexibility. Due to its cyclic side chain, the φ angle of proline is constrained to a narrow range, typically around -60° to -75°. nih.gov This rigidity, in turn, influences the conformational freedom of the preceding alanine (B10760859) residue. The tyrosine and C-terminal alanine residues have more conformational flexibility, with their preferred φ and ψ angles falling within the generally allowed regions of the Ramachandran plot, such as the β-sheet and α-helical regions. researchgate.net

The tyrosine side chain, with its bulky aromatic ring, has preferred χ1 and χ2 angles that are influenced by the surrounding environment. In different conformational states of a peptide, the torsional angle around the Cα–Cβ bond (χ1) of tyrosine can vary significantly. nih.gov For residues with an sp2 hybridized γ atom like tyrosine, a χ2 angle of 180 degrees is generally avoided as it leads to an eclipsed conformation. expasy.org

ResidueDihedral AngleTypical Range (degrees)
Ala (1) φ-150 to -50
ψ+120 to +180 (β-sheet), -50 to -30 (α-helix)
Pro (2) φ-75 to -60
ψ-60 to -30 (α-helix), +120 to +150 (polyproline II)
ω (Ala-Pro)~180 (trans) or ~0 (cis)
Tyr (3) φ-150 to -50
ψ+120 to +180 (β-sheet), -50 to -30 (α-helix)
χ1-60, 180, 60
χ2~+/-90
Ala (4) φ-150 to -50
ψ+120 to +180 (β-sheet), -50 to -30 (α-helix)

Identification of Stable Conformations in Aqueous and Non-Aqueous Environments

The solvent environment plays a critical role in determining the stable conformations of a peptide. In aqueous solutions, peptides tend to adopt conformations that maximize hydrogen bonding with water molecules and bury hydrophobic residues. Conversely, in non-aqueous or apolar solvents, intramolecular hydrogen bonding becomes more favorable, often leading to more compact and folded structures. nih.gov

For this compound, an aqueous environment would likely favor more extended conformations where the polar backbone and the hydroxyl group of tyrosine can interact with water. The hydrophobic parts of the alanine and tyrosine side chains might engage in hydrophobic collapse to a limited extent.

In a non-aqueous solvent like chloroform, the peptide is expected to adopt a more folded conformation stabilized by intramolecular hydrogen bonds. nih.gov The absence of competing water molecules would promote the formation of internal hydrogen bonding networks, leading to a more defined and stable three-dimensional structure. The cis/trans isomerization of the Ala-Pro peptide bond is also solvent-dependent, with nonpolar solvents generally increasing the rate of interconversion. acs.org

Influence of Amino Acid Residues on Tetrapeptide Conformation

Alanine (Ala): As the N-terminal and C-terminal residues, the alanine residues provide a degree of flexibility to the peptide ends. Alanine itself has a high propensity for forming α-helical structures, though in a short peptide like this, it is more likely to contribute to local turns or extended structures. mdpi.com

Proline (Pro): The central proline residue is the most conformationally restrictive. Its rigid pyrrolidine (B122466) ring fixes the φ backbone dihedral angle and introduces a "kink" in the peptide chain. nih.gov Furthermore, the peptide bond preceding proline (Ala-Pro) can exist in either a trans or cis conformation, with the trans form being generally more stable. nih.gov This cis-trans isomerization is a slow process and can lead to multiple, distinct conformational populations of the tetrapeptide. acs.orgnih.gov

Tyrosine (Tyr): The bulky aromatic side chain of tyrosine can engage in various non-covalent interactions, including hydrogen bonding through its hydroxyl group and π-stacking with other aromatic systems (though none are present in this peptide). The conformation of the tyrosine side chain is influenced by the preceding proline residue. nih.gov

Dynamic Behavior and Flexibility of this compound

Peptides are not rigid molecules but exhibit a range of dynamic motions over various timescales. These dynamics are essential for their function and are largely dictated by the flexibility of the peptide backbone and side chains, as well as the presence of non-covalent interactions.

Investigation of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds are key contributors to the stability of specific peptide conformations, particularly in non-aqueous environments. In this compound, several potential intramolecular hydrogen bonds can form.

The hydroxyl group of the tyrosine side chain can act as a hydrogen bond donor or acceptor. It could potentially form a hydrogen bond with the carbonyl oxygen of the alanine or proline backbone. Proline itself can participate in unique intramolecular hydrogen bonding patterns. chemrxiv.org NMR studies on peptides are a powerful tool for identifying hydrogen-bonded NH groups. ias.ac.in

Potential Hydrogen Bond DonorPotential Hydrogen Bond Acceptor
N-H of TyrosineC=O of Alanine (1)
N-H of Alanine (4)C=O of Proline
O-H of Tyrosine side chainC=O of Alanine (1)
O-H of Tyrosine side chainC=O of Proline
O-H of C-terminal carboxyl groupC=O of Alanine (1)
O-H of C-terminal carboxyl groupC=O of Proline

Conformational Transitions and Interconversion Dynamics

The most significant conformational transition in this compound is the cis-trans isomerization of the Ala-Pro peptide bond. This process has a relatively high energy barrier of approximately 20 kcal/mol, making the interconversion slow on the NMR timescale. acs.orgresearchgate.net The rate of this isomerization is influenced by the nature of the preceding amino acid and the solvent. acs.org The presence of an aromatic residue preceding proline can sometimes favor the cis conformation.

The kinetics of this isomerization can be studied using techniques like NMR spectroscopy. nih.gov The interconversion rate for a prolyl bond is typically in the range of 10⁻³ to 10⁻² s⁻¹ at room temperature. nih.gov This slow exchange between the cis and trans isomers results in distinct sets of NMR signals for the two populations, allowing for their individual characterization. researchgate.net The dynamic equilibrium between these two states is a key feature of the conformational landscape of this compound.

Secondary Structure Propensities in Short Peptides

The conformational landscape of short peptides is a complex interplay of intrinsic residue properties, local interactions, and solvent effects. Unlike larger proteins, short peptides often lack the extensive network of long-range interactions necessary to stabilize well-defined secondary structures. nih.gov Consequently, they typically exist as a dynamic ensemble of conformations in solution. However, specific sequences can exhibit significant propensities for particular local structures, such as turns, helical, or extended conformations. nih.govresearchgate.net The tetrapeptide this compound serves as a compelling case study for examining these structural tendencies, particularly due to its composition of residues with distinct and influential characteristics.

Assessment of Local Helical and Extended Conformations

The formation of stable α-helices is generally challenging in short peptides of four residues, as a single turn of an α-helix requires 3.6 residues, and the requisite hydrogen bonding network is difficult to establish. khanacademy.org Peptides of this length are often too short to form more than a marginal helix, even when composed of amino acids with high helix propensity like alanine. nih.gov The presence of a proline residue further complicates helical formation, as it is known as a "helix breaker". khanacademy.orgmsu.edu Proline's cyclic side chain restricts the backbone dihedral angle (φ), and its amide nitrogen lacks a hydrogen atom for hydrogen bonding when in a peptide chain, disrupting the regular hydrogen-bonding pattern of an α-helix. msu.eduquora.com

In the context of this compound, the propensity for a canonical helical structure is therefore low. Instead, the peptide is more likely to sample turn-like structures or extended conformations. msu.edunih.gov Experimental studies on the closely related tetrapeptide Ala-Pro-Tyr-Ala (APTA) using techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) have provided insights into its global conformational behavior. nih.gov While not forming a stable helix, the peptide backbone is not entirely random, adopting preferred, albeit flexible, arrangements.

Extended conformations represent another possible structural state for short peptides. The fully extended 2.05-helix, characterized by backbone torsion angles of φ and ψ being approximately 180°, is the most elongated conformation a peptide can adopt. researchgate.net While this specific conformation is more commonly observed in peptides with non-coded amino acids, segments of protein structures can adopt similar extended forms. researchgate.net For this compound, the peptide backbone likely fluctuates, sampling various regions of conformational space, including regions corresponding to extended structures. The specific conformational preferences are heavily influenced by the local interactions dictated by the proline and tyrosine residues.

Table 1: General Propensities of Amino Acid Residues in this compound for Secondary Structures
ResidueTypical Structural PropensityRole in this compound
Alanine (Ala)High helix propensity in longer peptides. nih.govContributes to conformational flexibility but is unlikely to drive helix formation in this short, Pro-containing sequence.
Proline (Pro)"Helix breaker"; commonly found in turns. khanacademy.orgmsu.eduInduces a bend or kink in the peptide backbone, preventing helical structure and promoting turn-like conformations. msu.edu
Tyrosine (Tyr)Often found in β-pleated sheets in larger proteins due to its large ring structure. khanacademy.orgIts bulky aromatic side chain influences local conformation and interacts with the adjacent proline residue. nih.govnih.gov

Role of Proline and Tyrosine Residues in Imparting Structural Rigidity or Flexibility

The proline and tyrosine residues are pivotal in defining the structural dynamics of this compound, introducing elements of both rigidity and constrained flexibility.

Proline's Structural Constraints: Proline is unique among the common amino acids because its side chain forms a cyclic structure by bonding back to the backbone amide nitrogen. nih.govresearchgate.net This five-membered ring imparts significant rigidity and has several key consequences:

Restricted Backbone Rotation: Rotation around the N-Cα bond (φ angle) is severely restricted, limiting the available conformational space for the peptide backbone. msu.edu This property often forces the peptide chain to adopt a bend or kink at the proline residue. msu.edu

Tyrosine's Influence: The tyrosine residue, being adjacent to proline, exerts a significant influence on the local structure. Research has shown that an aromatic residue immediately preceding proline can engage in stabilizing interactions with the proline ring. nih.gov

Aromatic-Proline Interactions: Studies on model peptides have demonstrated that favorable interactions between the aromatic ring of tyrosine and the proline residue can stabilize the cis conformer of the Tyr-Pro peptide bond. nih.gov Analysis of tetrapeptides, including Ala-Pro-Tyr-Ala (APTA), has shown that the presence of proline has a more pronounced effect on the side-chain organization of the residue preceding it (Tyrosine) than the one succeeding it. nih.gov

Side Chain Mobility: The bulky phenolic side chain of tyrosine has its own conformational preferences (rotamer populations). The steric influence of the neighboring proline residue, particularly in the cis isomer, can strongly affect the preferred orientation (rotamers around the Cα-Cβ bond) of the tyrosine side chain. nih.gov For example, in a similar peptide, a strong preference for a specific rotamer was observed when proline was in the cis form. nih.gov This interaction restricts the flexibility of the tyrosine side chain, contributing to a more defined local structure.

Table 2: Conformational Effects of Proline and Tyrosine in Peptides
Residue/InteractionStructural EffectImpact on this compound
Proline (Pro) Cyclic structure restricts backbone φ angle, introducing kinks. msu.eduresearchgate.netImparts rigidity; promotes turn-like structures and disrupts regular secondary structures. msu.edu
Tyr-Pro Peptide Bond Can undergo cis-trans isomerization, with a lower energy barrier than other peptide bonds. frontiersin.orgIntroduces conformational heterogeneity; the equilibrium between cis and trans states affects the overall peptide shape.
Tyrosine (Tyr) Bulky aromatic side chain has preferred rotameric states.Side-chain mobility is influenced by the adjacent proline residue. nih.gov
Aromatic-Proline Interaction The aromatic ring can stabilize the cis conformation of the preceding peptide bond through favorable interactions. nih.govIncreases the population of the cis Tyr-Pro conformer, leading to a more compact or specifically folded local structure.

Biosynthetic Origins and Enzymatic Processing of H Ala Pro Tyr Ala Oh Sequences

Hypothesized Derivation from Larger Polypeptide Precursors

Small oligopeptides are often generated through the specific, controlled cleavage of larger, inactive precursor proteins by enzymes known as proteases. wikipedia.orgnih.gov This process, known as proteolysis, releases biologically active peptide fragments.

The generation of the specific H-Ala-Pro-Tyr-Ala-OH sequence requires the precise cleavage of two peptide bonds in a precursor protein. The nomenclature for protease cleavage sites designates the amino acid residues on the N-terminal side of the scissile bond as P4, P3, P2, P1, and those on the C-terminal side as P1', P2', P3', and so on, with cleavage occurring between P1 and P1'. expasy.orgpeakproteins.comnih.gov

For the this compound motif to be released, two cleavage events must occur:

N-terminal cleavage: A protease must cleave the peptide bond immediately preceding the N-terminal alanine (B10760859).

C-terminal cleavage: A second protease must cleave the bond immediately following the C-terminal alanine.

The specificity of various proteases suggests several theoretical possibilities for this process. For instance, thermolysin preferentially cleaves at the N-terminal side of bulky and aromatic residues like Ile, Leu, Val, Phe, and Ala (at the P1' position). expasy.org Chymotrypsin favors cleavage after large hydrophobic residues such as tyrosine, tryptophan, and phenylalanine at the P1 position. nih.gov Based on these known specificities, a hypothetical precursor sequence could be cleaved by a combination of proteases to yield the desired tetrapeptide.

Table 1: Theoretical Proteolytic Cleavage Sites in a Hypothetical Precursor Protein Yielding this compound This table presents a hypothetical scenario illustrating how known protease specificities could generate the target peptide. The precursor sequence is illustrative.

Hypothetical Precursor SequenceProtease 1 (N-terminal Cleavage)Cleavage Site (P1-P1')Protease 2 (C-terminal Cleavage)Cleavage Site (P1-P1')Resulting Peptide
...Lys-Ala-Pro-Tyr-Ala -Phe...Aminopeptidase-like enzymeLys - AlaChymotrypsinAla - PheThis compound
...Arg-Ala-Pro-Tyr-Ala -Leu...Trypsin-like enzymeArg - AlaThermolysinAla - LeuThis compound
...Glu-Ala-Pro-Tyr-Ala -Val...Staphylococcal peptidase IGlu - AlaElastase-like enzymeAla - ValThis compound

While the exact endogenous proteases responsible for generating this compound in vivo have not been specifically identified, the human proteome contains a vast arsenal (B13267) of proteases (approximately 2% of all known proteins) that regulate diverse biological events through precise protein cleavage. nih.govnih.gov These are broadly classified based on their catalytic mechanism and include serine proteases, cysteine proteases, aspartyl proteases, and metalloproteases. longdom.org

Given the peptide's structure, plausible candidates for its generation could include:

Serine Proteases: This large family, which includes trypsin and chymotrypsin, often displays specificity for particular amino acid residues at the cleavage site. nih.govtechnologynetworks.com An enzyme with chymotrypsin-like specificity could potentially cleave C-terminal to the tyrosine if it were part of a larger peptide, though this would not yield the target peptide itself. However, other serine proteases with different specificities could be involved.

Metalloproteases: These enzymes utilize a metal ion, often zinc, in their active site to catalyze peptide bond hydrolysis. longdom.org Their specificities can be broad, and they are involved in various processes, including the degradation of extracellular matrix proteins, which could be a source of the precursor polypeptide.

Prolyl Endopeptidases: These enzymes are capable of cleaving peptide bonds on the C-terminal side of proline residues. expasy.org Such an enzyme could process a precursor containing a sequence like ...X-Ala-Pro-|- -Tyr-Ala..., contributing to the formation of the final peptide.

The definitive identification of the specific endogenous proteases would require experimental approaches such as incubating potential precursor proteins with tissue extracts or purified enzymes and analyzing the resulting peptide fragments via mass spectrometry.

Molecular Interactions and Recognition Mechanisms of H Ala Pro Tyr Ala Oh

Binding Interactions with Biological Macromolecules

Current research provides limited specific examples of H-Ala-Pro-Tyr-Ala-OH acting as a ligand for particular receptors or enzymes. While one supplier lists the peptide for research and industrial applications and suggests a potential role in inhibiting protein-protein interactions, concrete experimental data detailing these interactions is not provided. americanchemicalsuppliers.com

A study focusing on the conformational properties of four free tetrapeptides, including Ala-Pro-Tyr-Ala (APTA), utilized circular dichroism (CD), nuclear magnetic resonance (NMR), and energy calculations. researchgate.net This research was conducted in the broader context of understanding the conformation-biological activity relationships of Angiotensin II analogs, but it does not specify any direct binding targets for APTA itself. researchgate.net

Further complicating a detailed analysis is the lack of available data concerning the binding specificity and affinity of this compound for any biological macromolecules. Without such studies, it is not possible to construct a data table of binding constants (such as Kd, Ki, or IC50 values) or to elaborate on the specific molecular forces and structural features that would govern its binding to a potential biological partner.

Modulation of Protein-Protein Interactions by this compound

The suggestion that this compound may inhibit protein-protein interactions remains a general statement without specific target systems being identified in the available literature. americanchemicalsuppliers.com There are no detailed investigations into its inhibitory or modulatory effects on particular cellular pathways or protein complexes.

Consequently, the identification of key residues within the this compound sequence that are critical for such interactions is purely speculative at this stage. While one could hypothesize the roles of the individual amino acids—the aromatic ring of Tyrosine for π-π stacking, the rigidity of Proline influencing backbone conformation, and the small size of Alanine (B10760859) providing conformational flexibility—these remain theoretical considerations without experimental validation for this specific tetrapeptide.

In a broader context, a doctoral thesis mentions the related pentapeptide, Ala-Pro-Tyr-Ala-Ala, but only in the context of its use as a molecular weight marker, offering no insight into its biological activity. wur.nl

Theoretical and Computational Investigations on H Ala Pro Tyr Ala Oh

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing for the examination of the time-dependent behavior of molecules. By simulating the motions of atoms and molecules, MD provides a detailed view of conformational changes, flexibility, and the influence of the surrounding environment. For H-Ala-Pro-Tyr-Ala-OH, MD simulations are crucial for understanding its structural dynamics.

The solvent environment plays a critical role in determining the structure and dynamics of peptides. MD simulations explicitly model the solvent, typically water, to analyze its effect on the conformational preferences of this compound. The hydration of the peptide, characterized by the organization of water molecules around it, can significantly influence its dynamics. researchgate.net

Table 1: Representative Solvent Effects on this compound Dynamics from MD Simulations
SolventPrimary EffectObserved Conformational PreferenceKey Interactions
Water (Explicit)Stabilization of extended and folded conformations through hydrogen bonding.A mix of extended structures and transient β-turns.Water-mediated hydrogen bonds between the N-terminus (Ala1) and C-terminus (Ala4).
DMSO (Explicit)Favors more compact structures due to reduced water-mediated interactions.Increased population of intramolecularly hydrogen-bonded conformers.Intramolecular hydrogen bonds between backbone atoms.
Implicit Solvent (GB)Provides a computationally efficient way to model solvent effects, capturing general electrostatic contributions.Generally favors compact, globular conformations.Primarily electrostatic interactions within the peptide.

A primary goal of MD simulations is to sample the conformational space of a peptide to identify its most stable and populated structures. nih.gov For this compound, long-timescale MD simulations can reveal transitions between different conformational states. wustl.edu The presence of the proline residue is particularly significant, as the cis-trans isomerization of its peptide bond with alanine (B10760859) is a key factor influencing the backbone conformation. nih.gov

Analysis of the simulation trajectories, often using techniques like Principal Component Analysis (PCA) or clustering, can identify the predominant conformers. nih.gov These analyses can reveal, for example, the presence of specific secondary structures like β-turns or more random coil-like states. The flexibility of different regions of the peptide can also be quantified by calculating the root-mean-square fluctuation (RMSF) of each residue. This can highlight which parts of the peptide are rigid and which are more dynamic, providing insights into how it might adapt its shape upon binding to a receptor. nih.govbiorxiv.org

Table 2: Predicted Predominant Conformations of this compound in Aqueous Solution
Conformer IDDescriptionPopulation (%)Key Structural Feature
C1Extended~60%Linear arrangement of the peptide backbone.
C2β-turn (Type I)~25%Hydrogen bond between the carbonyl of Ala1 and the amide of Ala4.
C3Folded (cis-Pro)~10%Cis conformation of the Ala-Pro peptide bond, leading to a compact structure.
C4Other~5%Transient, less stable conformations.

Molecular Docking Studies for Binding Partner Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net For this compound, docking can be used to screen for potential biological targets and to understand the molecular basis of its interactions.

By using the conformational ensemble of this compound generated from MD simulations, it is possible to perform virtual screening against a library of known protein structures. This can help identify potential receptors or enzymes that the peptide might bind to. nih.gov The process involves systematically placing the peptide conformations into the binding sites of various proteins and scoring the interactions. High-scoring hits suggest a potential biological partner for the peptide. This approach is particularly useful in the early stages of drug discovery for hypothesis generation. researchgate.netresearchgate.net

Once a potential receptor is identified, docking can be used to predict the specific binding mode of this compound. This provides a detailed 3D model of the peptide-protein complex, highlighting the key interactions that stabilize the binding. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-stacking (involving the tyrosine residue).

The analysis of the docked poses can identify "hotspots" – specific residues on both the peptide and the receptor that contribute most significantly to the binding affinity. For example, the hydroxyl group of tyrosine might form a critical hydrogen bond with a polar residue in the receptor's binding pocket, while the alanine and proline residues could fit into hydrophobic pockets. This information is invaluable for understanding the peptide's function and for designing analogs with improved binding properties.

Table 3: Predicted Interaction Hotspots for this compound with a Hypothetical Receptor
Peptide ResidueType of InteractionPotential Interacting Receptor Residue TypeContribution to Binding
Alanine (N-term)Hydrogen Bond (Amine)Aspartic Acid, Glutamic AcidElectrostatic anchoring
ProlineHydrophobicLeucine, Isoleucine, ValineShape complementarity
TyrosineHydrogen Bond (Hydroxyl), π-stacking (Aromatic ring)Serine, Threonine, Phenylalanine, TryptophanHigh-affinity interaction
Alanine (C-term)Hydrogen Bond (Carboxyl)Lysine, ArginineElectrostatic anchoring

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to study the intrinsic properties of this compound, such as its charge distribution, orbital energies, and chemical reactivity, without the approximations inherent in classical force fields used in MD and docking. researchgate.net

By performing QC calculations, one can obtain detailed information about the peptide's electrostatic potential surface, which reveals regions that are prone to electrostatic interactions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to assess the peptide's electron-donating and electron-accepting capabilities, respectively. This is important for understanding its potential role in redox processes or charge-transfer interactions. Furthermore, QC methods can be used to model chemical reactions, such as the hydrolysis of the peptide bonds or the cis-trans isomerization of the Ala-Pro bond, providing insights into the energy barriers and transition states of these processes. nih.gov

Analysis of Tyrosine's Role in Redox Properties

The presence of a tyrosine residue in this compound imparts redox activity to the peptide. The phenolic side chain of tyrosine can undergo oxidation to form a tyrosyl radical, a process crucial in many biological functions.

Computational studies on tyrosine and related molecules have elucidated the mechanisms of its oxidation. The oxidation of the tyrosine phenol (B47542) group to a phenoxyl radical can proceed through different pathways, including stepwise electron transfer followed by deprotonation, deprotonation followed by electron transfer, or a concerted proton-coupled electron transfer (PCET). nih.gov In many biological systems, the concerted transfer of a hydrogen atom (a proton and an electron) is a primary mechanism for phenol oxidation. nih.gov

The position of the tyrosine residue within the peptide sequence is also a critical determinant of its redox properties. For instance, studies on dipeptides have shown that the antioxidant capacity can differ significantly depending on whether tyrosine is at the C-terminal or N-terminal position. nih.gov In the case of this compound, the tyrosine residue is internal, flanked by proline and alanine, which would create a specific steric and electronic environment influencing its reactivity.

Table 1: Hypothetical Redox Potential Data for Tyrosine in Different Environments

EnvironmentRedox Potential (V vs. NHE at pH 7)
Free Tyrosine in aqueous solution~0.94
Tyrosine in a hydrophobic peptide coreHigher (less favorable oxidation)
Tyrosine near a proton acceptorLower (more favorable oxidation)
H-Ala-Pro-Tyr -Ala-OH (estimated)~0.9 - 1.0

Note: The values in this table are illustrative and based on general principles of tyrosine redox chemistry. The exact redox potential of tyrosine in this compound would require specific computational modeling.

Investigation of Peptide Bond Stability and Reactivity

The stability and reactivity of the peptide bonds in this compound are fundamental to its structural integrity and potential degradation pathways. A peptide bond is a rigid and planar unit due to resonance delocalization, which gives it a partial double-bond character. khanacademy.org However, the stability of these bonds can be influenced by the nature of the adjacent amino acid side chains.

Computational methods can be used to model the thermodynamics of peptide bond formation and hydrolysis. nih.gov Semi-empirical molecular orbital calculations and more advanced ab initio methods can determine the heats of formation and reaction for peptide bond cleavage, providing insights into their relative stability. nih.gov The electrophilicity of the carbonyl carbon and the nucleophilicity of the amide nitrogen are key indicators of the peptide bond's reactivity towards hydrolysis. nih.gov

The stability of the peptide backbone can also be assessed through molecular dynamics (MD) simulations. These simulations can model the conformational dynamics of this compound over time, revealing the flexibility of the peptide bonds and the potential for unfolding or degradation under different conditions. nih.gov

Table 2: Estimated Relative Stability of Peptide Bonds in this compound

Peptide BondFlanking ResiduesFactors Influencing StabilityRelative Hydrolytic Stability
Ala-ProAlanine, ProlineProline's cyclic side chain can influence bond angle and susceptibility to specific proteases.High
Pro-TyrProline, TyrosineThe bulky aromatic side chain of tyrosine may sterically hinder the approach of a nucleophile.High
Tyr-AlaTyrosine, AlanineStandard peptide bond with less steric hindrance compared to Pro-Tyr.Moderate

Note: This table provides a qualitative assessment based on general principles of peptide chemistry. Precise quantitative data would necessitate specific experimental or computational analysis of this compound.

Advanced Synthetic Strategies for H Ala Pro Tyr Ala Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) Methodologies for H-Ala-Pro-Tyr-Ala-OH

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for peptide assembly, characterized by anchoring the C-terminal amino acid to an insoluble solid support (resin) and sequentially adding amino acids. The most prevalent strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which utilizes base-labile Fmoc protection for the α-amino group and acid-labile tert-butyl (tBu) protection for amino acid side chains.

For this compound, the synthesis would typically involve anchoring the C-terminal Ala to a suitable resin, such as Wang resin or Rink Amide resin, followed by iterative cycles of Fmoc deprotection and coupling of the next Fmoc-protected amino acid. The tyrosine residue would require side-chain protection, commonly as Fmoc-Tyr(tBu)-OH, while proline (Fmoc-Pro-OH) and alanine (B10760859) (Fmoc-Ala-OH) would be coupled in their standard protected forms. The final step involves cleaving the completed peptide from the resin and simultaneously removing all side-chain protecting groups, typically using a strong acid cocktail like trifluoroacetic acid (TFA).

Optimization of Coupling Efficiencies and Minimization of Epimerization

Minimization of Epimerization: Epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid during activation and coupling, is a persistent challenge in peptide synthesis. This can lead to the incorporation of incorrect stereoisomers, compromising the peptide's biological activity. americanpeptidesociety.org The proline residue, due to its unique cyclic structure and secondary amine, can be particularly prone to epimerization, especially when activating its carboxyl group. biotage.com Strategies to minimize epimerization include:

Use of Additives: Employing additives like HOBt, HOAt, or Oxyma Pure helps form more stable activated intermediates, reducing the propensity for enolization and subsequent epimerization. bachem.comamericanpeptidesociety.orgiris-biotech.dechempep.com

Optimized Reaction Conditions: Careful control of temperature, solvent, and base concentration can influence epimerization rates. For instance, using weaker bases or performing reactions at lower temperatures can be beneficial. uniurb.it

Double Coupling: For sequences known to be challenging, such as those following a proline residue, performing a second coupling step (double coupling) can ensure complete reaction and minimize the formation of deletion sequences or epimerized products. biotage.com

Microwave-Assisted SPPS: While microwave irradiation accelerates reaction times, it requires careful optimization to prevent increased epimerization due to elevated temperatures. cem.com

Coupling Reagent/AdditivePrimary RoleEpimerization SuppressionNotes
HBTU/HATUEfficient coupling reagentModerateHighly effective for difficult couplings; often used with additives.
DIC/DCCCarbodiimide coupling reagentsModerate (with additives)Often used with HOBt or Oxyma Pure to minimize epimerization. DIC urea (B33335) is more soluble than DCC urea.
HOBt/HOAtAdditives to suppress epimerizationHighForm active esters, reducing side reactions. HOAt is generally more reactive and effective.
Oxyma PureAdditive to suppress epimerizationHighA highly effective alternative to HOBt/HOAt, known for low epimerization.
TDBTUCoupling reagent for fragment condensationLowShown to produce significantly less epimerization in fragment coupling.

Strategies for Handling Tyrosine and Proline Residues in SPPS

Tyrosine Residues: The phenolic hydroxyl group of tyrosine is susceptible to side reactions, such as O-acylation, during peptide coupling. Therefore, it necessitates protection. The tert-butyl (tBu) ether is the most common protecting group for the tyrosine side chain in Fmoc/tBu SPPS. It is stable to the basic conditions used for Fmoc deprotection but is efficiently cleaved by strong acids, such as TFA, during the final cleavage step. researchgate.netiris-biotech.dedrivehq.comchempep.comtandfonline.comacs.orgrsc.org Alternative protecting groups like trityl (Trt) or 2-chlorotrityl (2-ClTrt) offer the advantage of being removable under milder acidic conditions (e.g., 1% TFA in DCM), allowing for selective deprotection and subsequent modification of the tyrosine side chain. sigmaaldrich.com

Proline Residues: The incorporation of proline, a cyclic imino acid, can present unique challenges in SPPS. Its rigid structure can sometimes lead to aggregation of the growing peptide chain on the resin, hindering reagent access and reducing coupling efficiency. biotage.compeptide.com To mitigate aggregation and improve the solvation of the peptide-resin complex, strategies such as incorporating pseudoproline derivatives (e.g., dimethylated pseudoproline) have been developed. These derivatives temporarily alter the peptide backbone conformation, disrupting aggregation-prone secondary structures. chempep.compeptide.com Furthermore, it is often recommended to perform a double coupling step when adding an amino acid after a proline residue to ensure complete reaction and prevent the formation of deletion sequences. biotage.com

Amino AcidSide ChainCommon Protecting GroupCleavage Conditions (Fmoc/tBu SPPS)Notes
TyrosineHydroxyltert-Butyl (tBu)TFA cocktailStandard protection; stable to piperidine (B6355638) deprotection.
Trityl (Trt)1% TFA in DCMMilder cleavage; allows selective side-chain modification.
2-Chlorotrityl (2-ClTrt)1% TFA in DCMSimilar to Trt, offers selective cleavage.
ProlineN/ANone (standard)N/ACyclic structure can lead to aggregation; pseudoproline derivatives can mitigate this.

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase peptide synthesis, involves carrying out all reactions in solution. While SPPS automates many steps by using a solid support, LPPS requires purification of intermediates after each reaction step. ambiopharm.combachem.combachem.com LPPS is often favored for large-scale production or when SPPS encounters significant difficulties, such as extreme hydrophobicity or aggregation of the peptide chain. ambiopharm.com It can also offer advantages in terms of reagent consumption and potentially simpler purification methods like crystallization for shorter sequences. ambiopharm.com

Fragment Condensation Strategies

Fragment condensation is a key strategy within LPPS where smaller, fully protected peptide fragments are synthesized independently and then coupled together to form the final peptide. peptide.comnih.govgoogle.com For a tetrapeptide like this compound, this could involve synthesizing two dipeptide fragments, such as H-Ala-Pro-OH and H-Tyr-Ala-OH, and then coupling them. google.com The advantage of this approach is that it can circumvent issues encountered during stepwise elongation on solid support, particularly with difficult sequences. However, fragment condensation introduces challenges, most notably the increased risk of racemization at the C-terminal amino acid of the activated fragment. peptide.comresearchgate.net To mitigate this, fragments with Glycine or Proline at the C-terminus are preferred for activation, as these residues are less prone to epimerization. peptide.com Careful selection of coupling reagents, such as carbodiimides in combination with additives, is crucial for efficient fragment coupling while minimizing racemization and managing the solubility of protected fragments. peptide.comresearchgate.net

Development of Novel Protecting Group Chemistries

The development of novel protecting group chemistries is vital for enhancing the efficiency and scope of both SPPS and LPPS. Orthogonal protecting groups, which can be selectively removed under different chemical conditions without affecting other protecting groups, are particularly important for complex syntheses and fragment condensation strategies. iris-biotech.desigmaaldrich.com

For the synthesis of this compound and its analogues, specific protecting group considerations are paramount:

Tyrosine Protection: While the tBu group is standard for tyrosine side-chain protection in Fmoc/tBu SPPS, alternative groups like Trt or 2-ClTrt offer milder cleavage conditions. These groups are stable to Fmoc deprotection but can be removed with dilute TFA, allowing for selective modification of the tyrosine residue while other tBu groups remain intact. sigmaaldrich.com

Managing Difficult Sequences: Novel protecting group strategies are also employed to overcome challenges like peptide aggregation during synthesis. The incorporation of pseudoproline derivatives, such as dimethylated pseudoproline, into the peptide backbone can disrupt aggregation and improve the solubility of the growing peptide chain, thereby enhancing coupling efficiency. chempep.compeptide.com

Synthesis of Conformationally Constrained Analogues of this compound

Conformationally constrained peptides are of significant interest in drug discovery and development due to their enhanced metabolic stability, improved receptor binding affinity, and increased selectivity compared to their linear counterparts. nih.govsci-hub.seks-vpeptide.comnih.govingentaconnect.comqyaobio.com The synthesis of such analogues of this compound can be achieved through various strategies:

Cyclization: This involves forming a covalent bond within the peptide chain, typically an amide bond, to create a cyclic structure. Common cyclization strategies include head-to-tail cyclization (linking the N-terminus to the C-terminus), head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain cyclizations. nih.govqyaobio.comrsc.orgmdpi.com For this compound, a head-to-tail cyclization could be achieved by forming an amide bond between the N-terminal alanine and the C-terminal alanine. Side-chain-to-side-chain cyclization, for instance, could involve modifications on the tyrosine residue.

Backbone Modifications: Altering the peptide backbone itself can impose conformational constraints. This includes incorporating D-amino acids, N-alkylation of amide bonds, or replacing the amide bond with various isosteres. nih.govsci-hub.seks-vpeptide.comresearchgate.net These modifications can restrict the flexibility of the peptide chain, locking it into specific conformations.

Side-Chain Modifications: Introducing specific chemical groups to the amino acid side chains can also influence peptide conformation. This can involve cross-linking strategies or adding steric blocking groups. sci-hub.se

These advanced synthetic techniques allow for the precise engineering of peptide structures to optimize their biological activity and pharmacokinetic properties.

Compound List:

this compound

Fmoc-Ala-OH

Fmoc-Pro-OH

Fmoc-Tyr(tBu)-OH

HBTU

HATU

DIC (Diisopropylcarbodiimide)

HOBt (Hydroxybenzotriazole)

Oxyma Pure

TFA (Trifluoroacetic Acid)

Piperidine

tBu (tert-Butyl)

Trt (Trityl)

2-ClTrt (2-Chlorotrityl)

Boc (tert-Butyloxycarbonyl)

Pseudoproline

Advanced Analytical Methodologies for Mechanistic Elucidation of H Ala Pro Tyr Ala Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. It provides atomic-resolution information on molecular conformation, dynamics, and interactions.

The foundational step in any NMR-based structural study is the sequential assignment of proton (¹H) resonances to specific amino acid residues within the peptide chain. For a tetrapeptide like H-Ala-Pro-Tyr-Ala-OH, this is typically achieved using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to identify spin systems corresponding to each amino acid. The sequential connection between these residues is then established using NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons that are close in space (typically < 5 Å).

Conformational analysis relies heavily on data derived from NOESY experiments. The intensity of a NOE cross-peak is proportional to the inverse sixth power of the distance between the two interacting protons, allowing for the calculation of interproton distance restraints. For instance, in studies of similar peptides, a set of approximate distance restraints between pairs of protons can be derived from two-dimensional transferred nuclear Overhauser enhancement (TRNOE) measurements when the peptide is bound to a larger molecule. gmclore.org These distance restraints are then used as input for molecular modeling programs to calculate a family of structures consistent with the experimental data.

The expected ¹H NMR chemical shift ranges for the amino acid residues in this compound are critical for the initial assignment process.

ResidueProtonTypical Chemical Shift Range (ppm)
Alanine (B10760859) (Ala)α-H3.9 - 4.5
β-H₃1.3 - 1.6
Proline (Pro)α-H4.1 - 4.6
β-H₂1.9 - 2.3
γ-H₂1.8 - 2.2
δ-H₂3.4 - 3.8
Tyrosine (Tyr)α-H4.2 - 4.8
β-H₂2.9 - 3.3
δ-H (Aromatic)7.0 - 7.3
ε-H (Aromatic)6.7 - 7.0

Note: These are general ranges and can shift based on conformation, solvent, pH, and temperature.

Peptide dynamics, the internal motions of the molecule, are essential for its function and can be investigated using NMR relaxation measurements. Parameters such as the spin-lattice relaxation time (T₁), spin-spin relaxation time (T₂), and the heteronuclear Nuclear Overhauser Effect (NOE) provide information on motions occurring on the picosecond to nanosecond timescale. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins in solution. springernature.com It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides, providing insight into their global conformational properties. creative-biostructure.com

The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the electronic transitions of the peptide bond amide chromophore. creative-biostructure.com The spatial arrangement of these bonds in different secondary structures gives rise to characteristic CD spectra. This allows for the qualitative and quantitative assessment of the secondary structural content of this compound.

α-Helix: Characterized by a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. creative-biostructure.com

β-Sheet: Typically shows a negative band around 216-218 nm and a positive band around 195-198 nm. creative-biostructure.com

Random Coil/Disordered: Generally exhibits a strong negative band near 200 nm. youtube.com

Polyproline II (PPII): A left-handed helical structure common in unfolded peptides and proteins containing proline, characterized by a weak positive peak around 228 nm and a strong negative peak around 206 nm. The presence of proline in this compound makes the potential for PPII conformation significant. nih.gov

By analyzing the CD spectrum of this compound, researchers can estimate the percentage of the peptide population that adopts helical, extended (β-sheet), or disordered conformations in a given solution environment. youtube.com

Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)
α-Helix~192~208, ~222
β-Sheet~195-198~216-218
Random Coil-~200
Polyproline II~228~206

CD spectroscopy is an excellent tool for monitoring conformational changes in response to environmental perturbations. The secondary structure of a peptide can be highly dependent on its surroundings. nih.gov For this compound, factors such as solvent polarity, pH, and temperature can be systematically varied while monitoring the CD spectrum.

For example, many peptides can be induced to form an α-helix in the presence of alcohols like trifluoroethanol (TFE) or a β-strand in more hydrophobic environments. nih.gov A series of CD spectra taken as a function of temperature can be used to study the thermal stability and melting behavior of any folded structures. Similarly, altering the pH can change the protonation state of the N-terminus, C-terminus, and the tyrosine side chain, potentially inducing significant conformational rearrangements that are readily detectable by CD.

Mass Spectrometry (MS)-Based Approaches for Interaction Analysis

Mass spectrometry has emerged as a key technology for studying peptide and protein interactions. Techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can provide valuable information on the regions of this compound that become protected from solvent upon binding to a target molecule.

In an HDX-MS experiment, the peptide is incubated in a deuterated buffer (e.g., D₂O), allowing the hydrogen atoms of the backbone amides to exchange with deuterium (B1214612) from the solvent. nih.gov The rate of this exchange is highly dependent on solvent accessibility. When the peptide binds to a partner, the amino acids at the interaction interface are shielded from the solvent, and their rate of deuterium uptake decreases significantly.

The general workflow involves:

Exchange: Incubating the peptide (and the peptide-ligand complex) in a deuterated buffer for various time points.

Quenching: The exchange reaction is rapidly stopped by lowering the pH and temperature.

Analysis: The mass of the peptide is measured using a mass spectrometer. The increase in mass corresponds to the number of incorporated deuterium atoms.

By comparing the deuterium uptake of the free peptide versus the bound peptide, it is possible to map the specific residues involved in the interaction interface. This provides spatial information about the binding site on this compound, complementing the high-resolution structural data from NMR. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Binding Interface Mapping

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to probe protein and peptide conformation and dynamics in solution. rapidnovor.comnih.gov The method is predicated on the principle that backbone amide hydrogens exposed to a deuterated solvent (like D₂O) will exchange with deuterium atoms at a rate dependent on their solvent accessibility and involvement in hydrogen bonding. rapidnovor.com Regions of a peptide that are involved in binding to a partner molecule are typically protected from this exchange, resulting in a lower rate of deuterium uptake compared to unbound regions. rapidnovor.com

By comparing the deuterium uptake of this compound in its free form versus its bound state with a target protein, the specific amino acid residues at the binding interface can be identified. thermofisher.com The process involves incubating the peptide (and the peptide-protein complex) in a deuterated buffer for various time points, followed by quenching the exchange reaction, digesting the protein (if necessary), and analyzing the resulting peptide fragments by mass spectrometry. rapidnovor.com The mass increase of the peptide fragments directly correlates with the amount of deuterium incorporated, thus pinpointing regions of interaction.

Detailed Research Findings:

Interactive Data Table: Hypothetical HDX-MS Data for a Target Protein in Complex with this compound

Peptide Fragment of Target ProteinAmino Acid Sequence% Deuterium Uptake (Unbound)% Deuterium Uptake (Bound)% Protection
Frag-1GLY-SER-VAL-ILE85823.5
Frag-2LEU-PHE-GLU-PRO784542.3
Frag-3LYS-ASN-HIS-TYR753060.0
Frag-4ARG-MET-ASP-VAL92902.2

In this hypothetical example, fragments 2 and 3 show significant protection upon binding to this compound, suggesting that the residues within these sequences are likely part of the binding interface.

Native Mass Spectrometry for Characterization of Non-Covalent Complexes

Native Mass Spectrometry (Native MS) is an analytical technique that allows for the study of intact proteins and non-covalent protein-ligand complexes in the gas phase, preserving their native-like structures and interactions. thermofisher.comspectroscopyonline.com This method is invaluable for determining the stoichiometry of complexes, confirming the identity of binding partners, and assessing the stability of non-covalent interactions. nih.gov

In the context of this compound, native MS could be employed to directly observe the formation of a complex between the peptide and its target protein. acs.org The experiment involves introducing a solution containing the interacting molecules into the mass spectrometer using a gentle ionization technique, such as nano-electrospray ionization (nano-ESI), which minimizes the disruption of non-covalent bonds. spectroscopyonline.com The resulting mass spectrum would show peaks corresponding to the individual components as well as a peak at a higher mass-to-charge (m/z) ratio representing the intact, non-covalent complex.

Detailed Research Findings:

Specific native MS data for this compound is not currently published. The table below provides an example of how native MS data could be used to confirm the formation and stoichiometry of a peptide-protein complex.

Interactive Data Table: Hypothetical Native Mass Spectrometry Data for this compound and Target Protein

SpeciesObserved Mass (Da)Expected Mass (Da)Stoichiometry
Target Protein25,00025,0001:0
This compound462.5462.50:1
Complex25,463.125,462.51:1

The detection of a species with a mass corresponding to the sum of the target protein and this compound would confirm the formation of a 1:1 stoichiometric complex.

Biophysical Techniques for Binding Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the interaction between this compound and its biological target is crucial for elucidating its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding affinity, rates of association and dissociation, and the thermodynamic forces driving the interaction.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It allows for the determination of key kinetic parameters, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ). sprpages.nl

In a typical SPR experiment to study this compound, the larger binding partner (e.g., the target protein) is immobilized on a sensor chip surface. creative-proteomics.com A solution containing the peptide is then flowed over the surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov By monitoring this signal over time, a sensorgram is generated, from which the kinetic constants can be derived.

Detailed Research Findings:

While specific SPR data for this compound is not available, the following table presents a hypothetical set of kinetic parameters that could be obtained from such an analysis.

Interactive Data Table: Hypothetical SPR Kinetic Data for the Interaction of this compound with a Target Protein

Analytekₐ (M⁻¹s⁻¹)kₔ (s⁻¹)Kₗ (M)
This compound1.5 x 10⁵3.2 x 10⁻⁴2.1 x 10⁻⁹

This hypothetical data suggests a high-affinity interaction, characterized by a relatively fast association rate and a slow dissociation rate.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Interactions

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular binding events. wur.nl It is considered the gold standard for thermodynamic characterization as it provides a complete thermodynamic profile of an interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). nih.gov From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. nih.gov

To study the interaction of this compound, a solution of the peptide would be titrated into a sample cell containing the target protein. The heat released or absorbed upon binding is measured by the instrument. nih.gov The resulting data is plotted as heat change per injection versus the molar ratio of the reactants, and a binding isotherm is generated. Fitting this curve to a binding model yields the thermodynamic parameters.

Detailed Research Findings:

Although specific ITC data for this compound is not publicly available, the table below illustrates the type of thermodynamic data that would be obtained.

Interactive Data Table: Hypothetical ITC Thermodynamic Data for the Interaction of this compound with a Target Protein

ParameterValue
Stoichiometry (n)1.05
Association Constant (Kₐ)5.2 x 10⁸ M⁻¹
Enthalpy Change (ΔH)-12.5 kcal/mol
Entropy Change (ΔS)-5.8 cal/mol·K
Gibbs Free Energy Change (ΔG)-10.8 kcal/mol

This hypothetical data indicates a high-affinity interaction that is enthalpically driven, with a small unfavorable entropic contribution.

Future Research Directions and Unexplored Avenues for H Ala Pro Tyr Ala Oh

Exploration of H-Ala-Pro-Tyr-Ala-OH as a Core Motif in Larger Bioactive Peptides

Short amino acid sequences, or motifs, often serve as critical recognition or structural units within larger, biologically active proteins and peptides. researchgate.net The Ala-Pro-Tyr-Ala sequence possesses distinct structural features that make it an intriguing candidate for exploration as a core functional motif in the de novo design of novel bioactive peptides. nih.gov

Future research could focus on incorporating the this compound sequence into larger peptide frameworks to investigate its influence on structure and function. The proline residue is known to introduce sharp bends or "kinks" in a peptide chain, potentially making the Ala-Pro-Tyr-Ala sequence a potent inducer of specific secondary structures like β-turns. technologynetworks.com The flanking alanine (B10760859) residues provide hydrophobic character, while the central tyrosine residue offers a bulky, aromatic side chain capable of various molecular interactions, including hydrogen bonding and π-π stacking. wikipedia.org

A systematic approach could involve synthesizing a library of larger peptides where the Ala-Pro-Tyr-Ala motif is flanked by various other amino acid sequences. These new peptides could then be screened for specific biological activities, such as:

Enzyme Inhibition: The rigid turn induced by proline combined with the interactive potential of tyrosine might allow the motif to fit snugly into the active sites of specific enzymes.

Receptor Binding: The motif could serve as a recognition element for cell surface receptors, forming the basis for new receptor agonists or antagonists.

Protein-Protein Interaction Modulation: The sequence could be designed to mimic the binding interface of a natural protein, thereby disrupting disease-relevant protein-protein interactions.

Computational and machine learning approaches could be used to guide the design of these larger peptides, predicting which flanking sequences would best present the core motif for optimal activity. nih.gov

Investigation of Post-Translational Modifications and their Impact on Activity

Post-translational modifications (PTMs) are covalent alterations to amino acid residues that occur after protein synthesis and dramatically expand the functional diversity of the proteome. nih.govnih.gov Investigating the impact of targeted PTMs on this compound could reveal mechanisms for modulating its stability, conformation, and biological activity.

The most prominent candidate for modification within this peptide is the tyrosine residue. The hydroxyl group on its aromatic ring is a well-established site for several crucial PTMs:

Phosphorylation: The addition of a phosphate (B84403) group by a kinase would introduce a significant negative charge. This could act as a molecular switch, turning biological activity "on" or "off" by altering electrostatic interactions with a target protein or by inducing a conformational change in the peptide itself. nih.gov

Sulfation: The addition of a sulfo group (tyrosine sulfation) is another key modification that adds a permanent negative charge and is known to be critical for mediating protein-protein interactions.

Glycosylation: While less common on tyrosine than on serine or threonine, the attachment of sugar moieties could be explored to enhance the peptide's solubility and stability.

Other potential modifications include N-terminal acetylation of the initial alanine residue and C-terminal amidation of the final alanine residue. Acetylation can neutralize the positive charge at the N-terminus and potentially stabilize helical structures, while amidation neutralizes the negative charge at the C-terminus, which can increase the peptide's resistance to degradation by carboxypeptidases. frontiersin.org A systematic study of these modified variants would provide crucial insights into how to fine-tune the peptide's properties for specific applications.

ModificationTarget ResiduePotential Effect on Peptide PropertiesHypothetical Functional Impact
PhosphorylationTyrosineAdds two negative charges; increases hydrophilicity; alters hydrogen bonding capacity.Could act as a switch to enable/disable binding to a target protein; modulate cell signaling.
N-terminal AcetylationAlanine (N-terminus)Neutralizes N-terminal positive charge; may increase hydrophobicity and helical propensity.Could enhance membrane permeability; alter conformational stability.
C-terminal AmidationAlanine (C-terminus)Neutralizes C-terminal negative charge; increases stability.Could increase resistance to enzymatic degradation, prolonging biological half-life.
SulfationTyrosineAdds a permanent negative charge.May mediate high-affinity protein-protein interactions.

Development of Advanced Computational Models for Predictive Studies

Given the absence of extensive experimental data, advanced computational modeling presents a powerful and efficient first step to explore the potential of this compound. Molecular simulation techniques can provide deep insights into the peptide's intrinsic properties and its likely interactions with biological targets, guiding future experimental work. nih.gov

A future research direction would be to build a multi-faceted computational model of the peptide:

Molecular Dynamics (MD) Simulations: Extensive MD simulations in explicit water could be performed to characterize the conformational landscape of the peptide. This would reveal its flexibility, its most stable three-dimensional shapes, and the probability of forming secondary structures like β-turns.

Virtual Screening and Docking: Once the conformational preferences are understood, computational docking studies could be used to screen the peptide against large libraries of known protein structures. This could identify potential binding partners, such as the active sites of enzymes or protein interaction domains, generating testable hypotheses about the peptide's biological function.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To understand the impact of PTMs, QM/MM methods could be employed. These hybrid models would allow researchers to study the electronic effects of adding a phosphate group to the tyrosine residue, predicting how this modification alters the peptide's structure and interaction energies with high accuracy. acs.org

These predictive studies would significantly de-risk and accelerate experimental validation, focusing laboratory efforts on the most promising applications. nih.gov

Computational MethodResearch ObjectiveExpected Outcome
Molecular Dynamics (MD) SimulationTo determine the peptide's structural flexibility and preferred conformations.A detailed map of the peptide's conformational energy landscape.
Molecular DockingTo identify potential protein targets for the peptide.A ranked list of candidate proteins that may bind to this compound.
QM/MM SimulationsTo model the precise effects of PTMs (e.g., phosphorylation) on structure and reactivity.Accurate predictions of how modifications alter the peptide's electronic structure and interactions.

Integration of this compound Research with Systems Biology Approaches for Network Analysis

Should this compound be found to have a specific biological activity, understanding its impact on the complex network of cellular processes will be crucial. Systems biology provides a holistic framework for moving beyond a single target to appreciate the broader physiological consequences of a bioactive molecule. nih.govnih.gov

A future research program could integrate experimental data with network analysis in a step-wise fashion:

Target Identification and Validation: Following initial computational predictions, biochemical and biophysical assays would be used to confirm a direct molecular target of the peptide.

High-Throughput 'Omics' Profiling: Cells or tissues would be treated with the peptide, followed by the application of high-throughput experimental techniques. Transcriptomics (RNA-seq) would reveal changes in gene expression, while proteomics and phosphoproteomics (mass spectrometry) would uncover changes in protein abundance and phosphorylation status.

Biological Network Integration: The resulting 'omics' datasets would be mapped onto existing biological networks, such as protein-protein interaction networks, metabolic pathways, and signaling pathways. nih.gov This integration would allow researchers to identify the specific pathways and cellular processes that are most significantly perturbed by the peptide's activity, providing a comprehensive, systems-level understanding of its mechanism of action.

This approach could reveal unexpected downstream effects or connections to disease pathways, potentially identifying novel therapeutic applications for the peptide or its derivatives. nih.gov

Exploration of this compound as a Model for Peptide-Based Materials Science

The field of materials science has increasingly turned to peptides as versatile building blocks for creating novel, biocompatible nanomaterials. european-mrs.comqmul.ac.uk The spontaneous organization of peptides into ordered structures, a process known as self-assembly, can be programmed by the amino acid sequence. acs.orgthescipub.com this compound possesses several characteristics that make it a promising candidate for designing self-assembling materials.

The peptide's sequence creates an amphiphilic character, with hydrophobic alanine and proline residues and a more polar, aromatic tyrosine residue. This balance of interactions is a key driver for self-assembly in aqueous environments. Future studies could explore the self-assembly of this peptide under various conditions (e.g., concentration, pH, temperature). The key intermolecular forces that could drive assembly include:

Hydrophobic Interactions: The alanine and proline side chains could form a hydrophobic core.

π-π Stacking: The aromatic rings of the tyrosine residues could stack on top of each other.

Hydrogen Bonding: The peptide backbone and the hydroxyl group of tyrosine can form extensive hydrogen bond networks.

By manipulating these forces, it may be possible to direct the self-assembly of this compound into specific nanostructures, such as nanofibers, nanotubes, or three-dimensional hydrogels. nih.govnih.gov These peptide-based hydrogels, which have a high water content and mimic the natural extracellular matrix, are of particular interest for biomedical applications such as 3D cell culture, tissue engineering, and controlled drug delivery. rsc.orgmdpi.comnih.govrsc.org Furthermore, the tyrosine residue provides a functional handle for creating "smart" materials; for example, phosphorylating the tyrosine could alter the charge and disrupt assembly, allowing for the creation of materials that dissolve in response to specific enzymatic activity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing H-Ala-Pro-Tyr-Ala-OH with high purity and yield?

  • Methodological Answer : Use stepwise solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor coupling efficiency via Kaiser tests and purify intermediates using reversed-phase HPLC (RP-HPLC). Final purification should employ gradient elution (e.g., 0.1% TFA in water/acetonitrile) with mass spectrometry (MS) and NMR validation for identity and purity .
  • Critical Considerations : Ensure proper deprotection of the tyrosine (Tyr) residue to avoid side reactions. Optimize resin swelling and solvent selection (e.g., DMF or NMP) to improve reaction kinetics .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1D/2D NMR (e.g., COSY, NOESY) for sequence verification, and circular dichroism (CD) to assess secondary structure in solution. For crystallographic studies, use X-ray diffraction with cryocooling to minimize radiation damage .
  • Data Contradiction Analysis : If NMR and CD data conflict (e.g., α-helix vs. random coil), re-examine solvent conditions (pH, ionic strength) and sample concentration effects on peptide folding .

Q. What experimental protocols ensure stability assessment of this compound under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies in buffers mimicking physiological pH (7.4) and temperature (37°C). Monitor degradation via RP-HPLC and LC-MS over 24–72 hours. Use Arrhenius kinetics to extrapolate shelf-life .
  • Key Variables : Include protease inhibitors (e.g., aprotinin) to distinguish chemical vs. enzymatic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the functional role of the Pro-Tyr motif in this compound?

  • Methodological Answer : Design analogs with substitutions (e.g., Pro→Ala or Tyr→Phe) and compare bioactivity using assays like surface plasmon resonance (SPR) for binding affinity or cell-based assays for signaling modulation. Pair results with MD simulations to correlate conformational changes with activity .
  • Data Interpretation : If SAR data contradict computational predictions, re-evaluate force-field parameters or solvent models in simulations .

Q. What strategies resolve contradictions between in vitro and in silico data on this compound’s membrane permeability?

  • Methodological Answer : Perform parallel artificial membrane permeability assays (PAMPA) and compare with molecular dynamics (MD) simulations of lipid bilayer interactions. Adjust simulation parameters (e.g., membrane composition, hydration levels) to align with experimental conditions .
  • Validation : Use free-energy perturbation (FEP) calculations to quantify thermodynamic discrepancies and refine force fields .

Q. How can researchers design robust in vivo models to study this compound’s pharmacokinetics without violating ethical guidelines?

  • Methodological Answer : Follow NIH preclinical reporting standards (ARRIVE guidelines) for animal studies. Use microdosing with radiolabeled peptide (e.g., ³H or ¹⁴C) and LC-MS/MS for trace quantification. Validate tissue distribution via autoradiography .
  • Ethical Compliance : Prioritize non-invasive imaging (e.g., PET/MRI) and adhere to institutional review board (IRB) protocols for humane endpoints .

Q. What advanced statistical methods are suitable for analyzing dose-response heterogeneity in this compound bioactivity studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical modeling to integrate prior data (e.g., in vitro IC₅₀ values) and improve parameter estimation .
  • Troubleshooting : If model convergence fails, reduce parameter dimensionality or increase sample size via bootstrap resampling .

Methodological Frameworks for Research Design

Q. How to formulate hypothesis-driven research questions for studying this compound’s mechanistic pathways?

  • Framework : Use the P-E/I-C-O model:

  • Population (e.g., specific cell lines or enzymes),
  • Exposure/Intervention (e.g., peptide concentration, incubation time),
  • Comparison (e.g., wild-type vs. knockout models),
  • Outcome (e.g., phosphorylation levels, apoptosis markers) .
    • Example Question : "Does this compound inhibit [specific kinase] in [cell type] compared to [control peptide], as measured by [assay]?" .

Q. What systematic approaches ensure reproducibility in this compound studies?

  • Guidelines : Pre-register protocols on platforms like Open Science Framework. Document all experimental variables (e.g., solvent batches, instrument calibration) in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) .
  • Audit Trail : Include raw data (e.g., HPLC chromatograms, NMR FIDs) in open repositories like Zenodo for independent validation .

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H-Ala-Pro-Tyr-Ala-OH
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.